molecular formula C8H8IN B038618 5-Iodoindoline CAS No. 114144-16-0

5-Iodoindoline

Cat. No.: B038618
CAS No.: 114144-16-0
M. Wt: 245.06 g/mol
InChI Key: AADZERKEXPUPGY-UHFFFAOYSA-N
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Description

5-Iodoindoline is an organic compound belonging to the indoline family, characterized by the presence of an iodine atom at the fifth position of the indoline ring Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

5-Iodoindoline is a halogenated indole derivative . The primary target of this compound is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology .

Mode of Action

This compound interacts with its target, the GluCl, leading to parasite death via ion channel activations . This is a common mechanism of action for anthelmintic and antiparasitic drugs .

Biochemical Pathways

It’s known that halogenated indoles like this compound can have significant effects on bacterial signaling . They can also lead to the formation of giant vacuoles in nematodes, causing a form of non-apoptotic death known as methuosis .

Pharmacokinetics

Indoline structures, in general, are known to interact with the amino acid residues of proteins in a hydrophobic manner . They can improve the physicochemical properties of compounds, increasing water solubility and decreasing lipid solubility .

Result of Action

The result of this compound’s action is the death of parasites, including nematodes and insects . It has been shown to display in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the development of drug resistance due to recurrent exposure and excessive usage is a concern in the case of anthelmintic and antiparasitic drugs . Therefore, it’s crucial to identify eco-friendly nematicides and insecticides, and such efforts are reported to be effective .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindoline can be achieved through several methods, including:

    Halogenation of Indoline: This method involves the direct iodination of indoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

    Cyclization Reactions: Another approach involves the cyclization of 2-iodoaniline with ethylene glycol in the presence of a strong acid catalyst like sulfuric acid. This method provides a straightforward route to this compound with high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole derivatives.

    Reduction Reactions: Reduction of the iodine atom can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reactions are performed in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.

    Reduction: Reactions are conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products include azidoindoline, cyanoindoline, and thioureidoindoline.

    Oxidation Reactions: Products include indole-2-carboxylic acid and other indole derivatives.

    Reduction Reactions: Products include indoline and its derivatives.

Scientific Research Applications

5-Iodoindoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to disrupt cellular processes in pathogens.

    Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various types of cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-Bromoindoline: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity.

    5-Chloroindoline: Contains a chlorine atom and is less reactive compared to 5-Iodoindoline.

    5-Fluoroindoline: Features a fluorine atom and is known for its unique electronic properties.

Uniqueness of this compound: The presence of the iodine atom in this compound imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, making this compound a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADZERKEXPUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-iodoindole (0.2 g; 0.82 mmol) in AcOH (5 ml) NaBH3CN (0.2 g; 3.8 mmol) was added at ˜10° C. under N2. After stirring for 1 h at room temperature the solvent was removed in vacuo and the residue was diluted to 30 ml with Et2O and washed with 1 N NaOH (5 ml), H2O (2×5 ml), brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure to give the title compound (0.2 g; 99%), which was used in next step without further purification. 1H-NMR (CDCl3) 7.35 (s, 1H); 7.25 (d, 1H, J=8.15 Hz); 6.43 (d, 1H, J=8.15 Hz); 5.21 (bs, 1H); 3.54 (t, 2H, J=8.36 Hz); 2.99 (t, 2H, J=8.36 Hz).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of structural modifications on the crystal packing of 5-Iodoindoline derivatives?

A1: The two research articles highlight how seemingly small structural changes in this compound derivatives can significantly impact their crystal packing. For instance, in "1-Ethyl-5-iodoindoline-2,3-dione" [], the presence of an ethyl group leads to the formation of two distinct molecules within the asymmetric unit, differing in planarity. These molecules arrange themselves in a layer-like structure stabilized by C—H⋯O hydrogen bonds and I⋯O interactions []. Conversely, "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [] exhibits a planar iodoindoline ring system due to the presence of a 3-chlorobenzyl group. This modification leads to π–π stacking interactions between the iodoindoline rings in the crystal structure [].

Q2: Can you elaborate on the structural characterization of the this compound derivatives discussed in the articles?

A2: Both articles provide detailed structural characterization of the investigated this compound derivatives. "1-Ethyl-5-iodoindoline-2,3-dione" [] with the molecular formula C10H8INO2, displays a distinct layer-like arrangement in its crystal structure. "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [], represented by the molecular formula C15H9ClINO2, shows a planar iodoindoline ring system with a specific dihedral angle relative to the 3-chlorobenzyl substituent []. While both articles focus primarily on X-ray crystallography for structural analysis, further spectroscopic data, such as NMR and IR, would be beneficial for a comprehensive characterization of these compounds.

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